
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of a pyrrolidine ring and a pyrrolinium ion, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves several steps. One common method includes the reaction of 1-methylpyrrolidine with a suitable halogenating agent to form the corresponding halide. This intermediate is then subjected to further reactions to introduce the pyrrolinium ion, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolidine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or its use as a precursor for drug development. In industry, it may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in modulating neurotransmitter systems or its interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride can be compared with other similar compounds, such as 1-methyl-4-(pyrrolidin-2-yl)piperidine and 1-methyl-4-pyrrolidin-2-yl-pyrazole These compounds share structural similarities but differ in their specific chemical properties and potential applications
Propriétés
Numéro CAS |
114394-25-1 |
|---|---|
Formule moléculaire |
C10H19ClN2 |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C10H19N2.ClH/c1-11-7-5-9(8-11)10-4-3-6-12(10)2;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NTPWYMVRZYTBPM-UHFFFAOYSA-M |
SMILES canonique |
CN1CCCC1C2CC[N+](=C2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


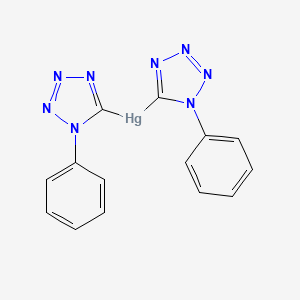

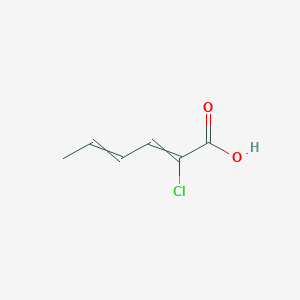
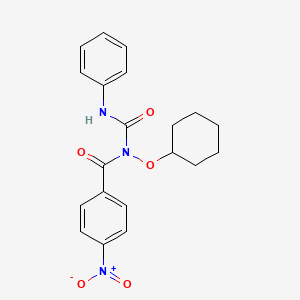

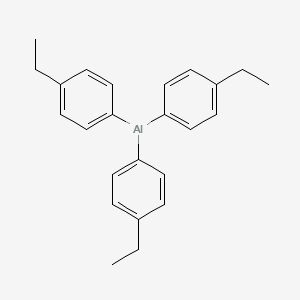
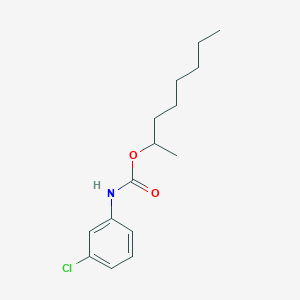
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
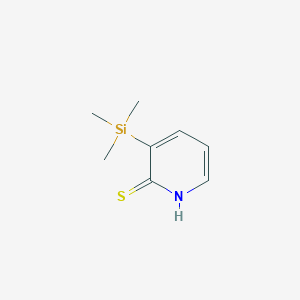

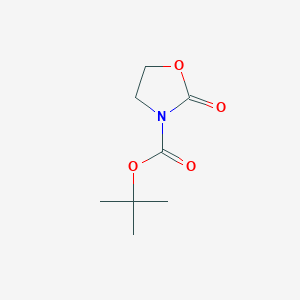
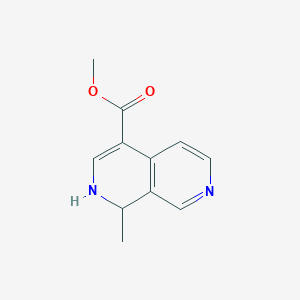

![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
